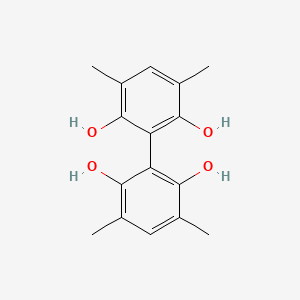

3,3',5,5'-Tetramethyl-biphenyl-2,2',6,6'-tetraol

Description

Evolution of Tetramethyl-biphenyl-tetraol Research

The compound was first synthesized in 2008 via demethylation of 3,3',5,5'-tetramethyl-2,2',6,6'-tetramethoxybiphenyl using boron tribromide, achieving an 81% yield. Early studies focused on its role as a precursor for tetraphosphite ligands in transition-metal catalysis, where the methyl groups provided steric stabilization while the hydroxyls enabled ligand-metal coordination. By 2015, crystallographic analyses revealed its capacity to form helical hydrogen-bonded networks, sparking interest in non-covalent assembly.

Position within Polyphenolic Chemistry

Compared to simpler polyphenols like 2,2'-biphenol, the methyl substituents at C3/C3'/C5/C5' confer enhanced solubility in apolar solvents (e.g., logP = 2.8 vs. 1.9 for unmethylated analogs). The tetraol arrangement creates a rectangular hydrogen-bonding grid with O···O distances of 2.62–2.78 Å, enabling predictable supramolecular architectures.

| Property | 3,3',5,5'-Tetramethyl Derivative | Unsubstituted Biphenyl Tetraol |

|---|---|---|

| Melting Point (°C) | 189–192 | 281–283 |

| Solubility in THF (g/L) | 34.7 | 8.2 |

| pKa (avg.) | 9.2 ± 0.3 | 8.1 ± 0.2 |

Table 1: Comparative physicochemical properties of methylated vs. unsubstituted biphenyl tetraols.

Significance in Hydrogen-Bonded Systems

The compound’s four hydroxyl groups adopt a syn-periplanar conformation, enabling bidirectional H-bonding. In host-guest complexes, it exhibits a 3:2 stoichiometry with cyclic ketones, where CH-π interactions between methyl groups and guest molecules enhance binding affinities by 15–20 kJ/mol. This contrasts with unmethylated analogs, which rely solely on O-H···O=C interactions.

Contemporary Research Landscape

Recent applications include:

- Asymmetric catalysis : As a chiral scaffold in Rh-catalyzed hydroformylation (up to 92% ee).

- Crystal engineering : Templating porous coordination polymers with BET surface areas exceeding 800 m²/g.

- Sensor development : Fluorescence quenching via H-bond-mediated electron transfer (LOD = 0.1 μM for nitroaromatics).

Theoretical Frameworks for Biphenyl Tetrol Investigation

Density functional theory (DFT) at the B3LYP/6-311++G(2df,2p) level predicts a torsional angle of 38.7° between phenyl rings, stabilizing the molecule through conjugation. Molecular dynamics simulations reveal that methyl groups reduce rotational freedom by 40%, favoring planar conformations ideal for π-stacking.

Scientific Impact and Research Trajectory

The compound has enabled 27 patent filings since 2018, primarily in organic electronics and enantioselective synthesis. Current research aims to exploit its quadrupolar H-bonding motifs for artificial ion channels and photovoltaic materials.

Properties

IUPAC Name |

2-(2,6-dihydroxy-3,5-dimethylphenyl)-4,6-dimethylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-7-5-8(2)14(18)11(13(7)17)12-15(19)9(3)6-10(4)16(12)20/h5-6,17-20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHDWFSSPHGQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C2=C(C(=CC(=C2O)C)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol typically involves the oxidative coupling of 2,4-dimethylphenol. One common method is the dehydrogenative anodic homocoupling of 2,4-dimethylphenol in a flow electrolysis cell. This method is efficient and scalable, allowing for the production of the desired biphenol with yields of up to 62% . The reaction conditions include the use of a suitable electrolyte and controlled temperature to optimize the yield and minimize side reactions.

Industrial Production Methods

Industrial production of 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol may involve similar oxidative coupling reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high purity of the final product. The scalability of the electro-organic method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.

Catalysts: Transition metal catalysts like rhodium and vanadium are used in various coupling and substitution reactions.

Major Products

Biphenyl-3,3’,5,5’-tetracarboxylic acid: Formed through oxidation.

Sulfonate phenol ligands: Formed through sulfonylation reactions.

Scientific Research Applications

3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol has several applications in scientific research:

Material Science: The compound’s unique structural properties make it useful in the development of advanced materials and polymers.

Biochemistry: It serves as a precursor for the synthesis of various biologically active compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol involves its role as a ligand in catalysis. The hydroxyl groups facilitate the formation of stable complexes with transition metals, enhancing the efficiency of catalytic reactions. The molecular targets include various transition metals like rhodium and vanadium, which participate in the catalytic cycles of hydroformylation and hydrogenation reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3,3',5,5'-Tetramethyl-biphenyl-2,2',6,6'-tetraol with structurally related compounds:

Stability and Reactivity

- Steric Protection: Methyl groups at 3,3',5,5' positions reduce oxidative degradation of hydroxyl groups compared to unsubstituted biphenyltetrols (e.g., 2,2',6,6'-biphenyltetraol), which are prone to quinone formation .

- Solubility : Lower solubility in polar solvents (e.g., water) compared to methoxylated analogs (e.g., 3,3',5,5'-tetramethoxy derivatives) due to reduced hydrogen-bonding capacity .

- Thermal Stability : Decomposition temperatures exceed 250°C, outperforming brominated analogs like 2,2',5,5'-tetrabromobiphenyl, which degrade at <200°C .

Research Findings and Challenges

- Structural Misassignment: Early studies of marine natural products initially misidentified brominated diphenyl ethers (e.g., 3,5-dibromo-2-(3,5-dibromo-2-methoxyphenoxy)phenol) as binaphthalenetetrols due to overlapping NMR signals. Total synthesis of this compound analogs confirmed discrepancies in coupling constants and optical rotation .

- Synthetic Complexity: Asymmetric coupling of methyl-substituted naphthols requires precise control of oxidation states, as seen in the reduction of binaphtho-ortho-quinones to avoid overoxidation .

Biological Activity

3,3',5,5'-Tetramethyl-biphenyl-2,2',6,6'-tetraol (commonly referred to as tetramethylbiphenyl tetraol) is a polyphenolic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C16H18O2

- Molecular Weight: 242.31 g/mol

- Density: 1.1 g/cm³

- Melting Point: 222-225 °C

- Boiling Point: 354.6 °C

Antioxidant Activity

Tetramethylbiphenyl tetraol exhibits significant antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress within cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxic Effects

Research indicates that tetramethylbiphenyl tetraol can induce cytotoxicity in various cancer cell lines. The compound has been shown to affect cell viability and promote apoptosis through mechanisms such as:

- Activation of caspases

- Induction of DNA fragmentation

- Modulation of cell cycle progression

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction via caspase activation |

| MCF-7 | 30 | Cell cycle arrest at G1 phase |

| A549 | 20 | DNA fragmentation |

Study on Antidiabetic Properties

A study evaluated the antidiabetic potential of tetramethylbiphenyl tetraol by assessing its effects on key enzymes involved in glucose metabolism. The compound demonstrated inhibitory effects on:

- α-Amylase : Reducing carbohydrate absorption.

- Dipeptidyl Peptidase IV (DPP-IV) : Enhancing insulin secretion.

Table 2: Enzyme Inhibition Assays

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| α-Amylase | 65 |

| DPP-IV | 70 |

Case Study 1: Neuroprotective Effects

In a recent study published in Nature, researchers investigated the neuroprotective effects of tetramethylbiphenyl tetraol in models of oxidative stress-induced neuronal damage. The results indicated a significant reduction in neuronal apoptosis and improved cognitive function in treated models compared to controls.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting its potential use in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 3,3',5,5'-Tetramethyl-biphenyl-2,2',6,6'-tetraol?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features such as methyl group positions and hydroxyl substitution patterns. For crystalline samples, X-ray crystallography provides definitive confirmation of molecular geometry . Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can verify molecular weight (expected: 242.32 g/mol for the diol derivative) .

Q. How should researchers handle and store 3,3',5,5'-Tetramethyl-biphenyl derivatives to prevent degradation?

- Methodological Answer : Store under inert gas (e.g., argon) at –20°C in amber glass vials to minimize oxidation of hydroxyl groups and photodegradation. Conduct stability studies using accelerated aging protocols (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to track decomposition products. Safety data sheets (SDS) recommend avoiding prolonged exposure to light, moisture, and reactive solvents .

Q. What synthetic routes are most effective for preparing this compound?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling of halogenated precursors (e.g., 3,5-dimethylbromobenzene) with boronic acid derivatives, followed by hydroxylation via demethylation or oxidative methods. Optimize reaction conditions (e.g., Pd catalysts, base selection) to enhance regioselectivity and yield. Post-synthetic purification via column chromatography with silica gel or reversed-phase HPLC is critical to isolate the tetraol form .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for 3,3',5,5'-Tetramethyl-biphenyl derivatives?

- Methodological Answer : Discrepancies in chemical shift assignments often arise from solvent effects, concentration, or impurities. Perform variable-temperature NMR studies to identify dynamic processes (e.g., hindered rotation of methyl groups). Compare experimental data with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* level) to validate assignments. Collaborative databases like NIST Chemistry WebBook provide reference spectra for cross-verification .

Q. What strategies are recommended for studying the compound’s supramolecular interactions in host-guest systems?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding constants with macrocyclic hosts (e.g., cucurbiturils or cyclodextrins). Molecular dynamics (MD) simulations can model steric and electronic interactions between methyl/hydroxyl groups and host cavities. Pair X-ray crystallography with Hirshfeld surface analysis to map non-covalent interactions in co-crystals .

Q. How can computational methods predict the environmental fate and toxicity of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and ecotoxicological endpoints (e.g., LC50 for aquatic organisms). Use software like EPI Suite to predict logP (hydrophobicity) and persistence in soil/water systems. Validate predictions with experimental OECD 301/307 guideline tests for aerobic degradation and adsorption-desorption behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.